Allyl isopropyl sulfide chemical properties
Allyl isopropyl sulfide chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Allyl Isopropyl Sulfide (B99878)
Introduction
Allyl isopropyl sulfide, with the CAS number 50996-72-0, is an organosulfur compound that belongs to the family of allyl sulfides.[1][2] These compounds are of significant interest to researchers, particularly those in drug development and food science, due to their presence in Allium species like garlic and onions and their associated biological activities.[3][4] Allyl sulfides are recognized for a range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5][6] This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of allyl isopropyl sulfide, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
Allyl isopropyl sulfide is a sulfur-containing organic molecule.[] Its structure features an allyl group (CH₂=CH-CH₂-) and an isopropyl group ((CH₃)₂CH-) linked by a sulfur atom. The presence of the allyl group is often crucial for the antimicrobial and other biological activities observed in related sulfide derivatives.[8]
Data Presentation
The key quantitative properties of allyl isopropyl sulfide are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂S | [1][2][] |
| Molecular Weight | 116.22 g/mol | [2][] |
| Computed Molecular Weight | 116.23 g/mol | [1] |
| CAS Number | 50996-72-0 | [1][2] |
| IUPAC Name | 2-prop-2-enylsulfanylpropane | [1][] |
| Canonical SMILES | CC(C)SCC=C | [1] |
| InChI Key | OJBPXSILEFOOQD-UHFFFAOYSA-N | [1] |
| Kovats Retention Index | 822 (Semi-standard non-polar) | [1] |
Synthesis and Reactivity
While specific, detailed protocols for allyl isopropyl sulfide are not extensively published in readily available literature, general and efficient methods for the synthesis of allyl sulfides are well-established. These methods typically involve the reaction of an appropriate allyl derivative with a thiol.
Experimental Protocols: Synthesis
A common and efficient route for synthesizing allyl sulfides is the catalyzed reaction between an allyl alcohol and a thiol.[9]
Protocol: Tin(II) Triflate Catalyzed Synthesis of Allyl Sulfides [9]
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Reactant Preparation : In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the allyl alcohol in a suitable anhydrous solvent, such as dichloromethane (B109758).
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Addition of Thiol : To this solution, add an equimolar amount of the desired thiol (in this case, isopropyl thiol).
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Catalyst Introduction : Introduce a catalytic amount of Tin(II) triflate (Sn(OTf)₂) to the reaction mixture.
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Reaction : Allow the reaction to stir at room temperature. The progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 12 hours.
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Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification : Combine the organic layers, dry over an anhydrous salt like magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified using column chromatography on silica (B1680970) gel to yield the pure allyl sulfide.
Caption: Workflow for allyl sulfide synthesis and analysis.
Reactivity
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Oxidation : The sulfide linkage is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) and sulfone.
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Polymerization : The allyl group can undergo polymerization. Heating allyl sulfides can lead to homolytic bond cleavage, forming radicals that initiate polymerization.[10]
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Reactions with Oxidants : Like other sulfides, it is expected to react with strong oxidizing agents.[11][12]
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Decomposition : On burning, it decomposes to produce toxic fumes, including sulfur oxides.[11]
Spectral and Analytical Characterization
Confirming the identity and purity of synthesized allyl isopropyl sulfide requires standard analytical techniques.
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for structural elucidation.[13]
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¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the allyl group (vinylic protons around 5-6 ppm and allylic protons adjacent to sulfur) and the isopropyl group (a septet for the CH group and a doublet for the two methyl groups).
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¹³C NMR : The carbon NMR spectrum provides information on the number and type of carbon atoms.[1] The spectrum would show distinct peaks for the sp² carbons of the double bond and the sp³ carbons of the allyl and isopropyl groups.[14]
Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1] The mass spectrum would show a molecular ion peak corresponding to its molecular weight (116.22).
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups.[1] The spectrum of allyl isopropyl sulfide would display characteristic absorption bands for C=C stretching of the allyl group and C-H stretching for both alkyl and alkenyl portions.
Biological Activity and Signaling Pathways
Allyl sulfides derived from garlic are known to possess significant biological activities, which are a major focus of drug discovery research.[3] While specific pathways for allyl isopropyl sulfide are not detailed, the general mechanisms of related compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS) have been studied.
These compounds can suppress tumor proliferation by inducing apoptosis and causing cell cycle arrest, often at the G2/M phase.[15] The anticancer effects are linked to the modulation of various cellular targets, including the inhibition of histone deacetylase (HDAC) activity, which leads to histone acetylation and changes in gene expression.[3]
Caption: Potential signaling pathways for allyl sulfides.
Safety and Handling
Safety information for allyl isopropyl sulfide is not extensively detailed, but data from similar compounds like allyl propyl disulfide and general allyl sulfides provide guidance.
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Hazards : Assumed to be a combustible liquid.[11] It may cause skin, eye, and respiratory irritation.[16]
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Handling : Use in a well-ventilated area or under a fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[16] Keep away from heat, sparks, and open flames.[17]
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Storage : Store in a cool, well-ventilated place in a tightly closed container, separated from oxidants.[11][17]
Conclusion
Allyl isopropyl sulfide is a valuable compound for research due to its structural relation to biologically active natural products. This guide has summarized its core chemical properties, outlined general protocols for its synthesis and characterization, and touched upon the biological pathways associated with the broader class of allyl sulfides. The provided data and workflows serve as a foundational resource for scientists and professionals engaged in chemical synthesis, drug development, and related fields. Further research into the specific biological activities and mechanisms of action of allyl isopropyl sulfide is warranted to fully explore its potential.
References
- 1. Allyl isopropyl sulfide | C6H12S | CID 521309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Allyl isopropyl sulfide | 50996-72-0 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. ICSC 1422 - ALLYL PROPYL DISULFIDE [inchem.org]
- 12. Allyl Propyl Disulfide | 2179-59-1 [chemicalbook.com]
- 13. azooptics.com [azooptics.com]
- 14. researchgate.net [researchgate.net]
- 15. Allyl sulfides modify cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
